butyl 2,4-dioxo-1H-pyrimidine-5-carboxylate

Description

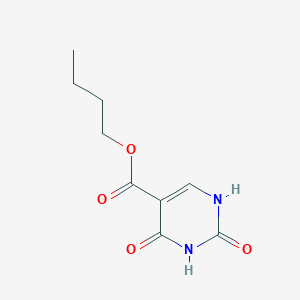

Butyl 2,4-dioxo-1H-pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a bicyclic structure with two ketone groups at positions 2 and 4 and a butyl ester substituent at position 3. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry (e.g., nucleoside analogs) and material science due to their aromatic stability and functional versatility. This compound’s reactivity is influenced by its electron-withdrawing dioxo groups and the ester moiety, which may impact solubility, metabolic stability, and intermolecular interactions.

Properties

CAS No. |

3346-78-9 |

|---|---|

Molecular Formula |

C9H12N2O4 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

butyl 2,4-dioxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H12N2O4/c1-2-3-4-15-8(13)6-5-10-9(14)11-7(6)12/h5H,2-4H2,1H3,(H2,10,11,12,14) |

InChI Key |

ZDLHWPASWYGIFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CNC(=O)NC1=O |

Origin of Product |

United States |

Biological Activity

Butyl 2,4-dioxo-1H-pyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound exhibits various biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases.

- Anti-inflammatory Properties : This compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Antimicrobial Effects : Preliminary studies suggest efficacy against various bacterial strains.

- Antitumor Activity : It has shown promise in inhibiting cancer cell proliferation in vitro.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The general synthetic pathway includes:

- Formation of the Pyrimidine Core : Utilizing starting materials such as urea and malonic acid derivatives.

- Alkylation : The introduction of the butyl group via alkylation reactions.

- Carboxylation : Incorporating carboxylic acid functionalities through carboxylation reactions.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the pyrimidine ring significantly affects the compound's activity.

- Positioning of Functional Groups : Variations in the position of substituents can enhance or diminish biological efficacy, particularly in anti-inflammatory and anticancer activities.

Case Studies and Research Findings

Research has provided insights into the biological efficacy of this compound through various case studies:

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares butyl 2,4-dioxo-1H-pyrimidine-5-carboxylate with its closest structural analogs identified via similarity metrics ().

Structural and Functional Group Comparisons

Table 1: Structural Features of Analogs

Key Observations :

- Functional Group Impact : The dioxo groups at positions 2 and 4 (target compound) confer stronger electron-withdrawing effects than methoxy groups in 15400-58-5, which may alter reactivity in nucleophilic substitution or cyclization reactions .

- Ring Saturation : Analogs like 5395-36-8 feature a partially saturated pyrimidine ring, reducing aromaticity and possibly increasing conformational flexibility .

Physicochemical and Reactivity Differences

Table 2: Hypothetical Property Comparison Based on Substituents

| Property | This compound | Methyl 2,4-Dimethoxypyrimidine-5-Carboxylate | Methyl 2,4-Dioxo-THP-5-Carboxylate |

|---|---|---|---|

| LogP (Predicted) | ~1.8 (higher lipophilicity) | ~0.9 (moderate lipophilicity) | ~0.7 (lower lipophilicity) |

| Aqueous Solubility | Low | Moderate | High (due to saturated ring) |

| Reactivity with Nucleophiles | High (dioxo groups activate C5 position) | Low (methoxy groups are electron-donating) | Moderate (saturated ring hinders) |

Rationale :

- Lipophilicity : The butyl chain increases LogP compared to methyl esters, aligning with trends in esterified pharmaceuticals .

- Solubility : Saturated analogs (e.g., 5395-36-8) may exhibit higher solubility due to reduced planarity and enhanced hydrogen bonding .

- Reactivity : Dioxo groups enhance electrophilicity at C5, making the target compound more reactive toward amine or thiol nucleophiles than methoxy-substituted analogs.

Q & A

Basic: What synthetic methodologies are effective for preparing butyl 2,4-dioxo-1H-pyrimidine-5-carboxylate?

Methodological Answer:

The compound can be synthesized via condensation reactions under acidic or catalytic conditions. A common approach involves reacting a substituted pyrimidine precursor (e.g., 2,4-dihydroxypyrimidine-5-carboxylic acid) with butanol in the presence of an acid catalyst like sulfuric acid or via esterification using coupling agents such as DCC (dicyclohexylcarbodiimide) . For example:

Step 1: Activate the carboxylic acid group using DCC in anhydrous dichloromethane.

Step 2: Introduce butanol to form the ester bond under reflux (60–80°C, 12–24 hours).

Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Yield optimization requires careful control of stoichiometry and moisture exclusion .

Basic: How can crystallographic data for this compound be obtained and refined?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization: Use solvent vapor diffusion (e.g., ethanol/water mixtures) to grow high-quality crystals.

Data Collection: Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement: Use SHELXL for structure solution and refinement. Parameters include:

- R-factor: Aim for < 0.05.

- Thermal displacement parameters: Validate anisotropic refinement for non-H atoms.

- Hydrogen placement: Use riding models or Fourier difference maps .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR:

- ¹H NMR (400 MHz, DMSO-d₆): Identify ester protons (δ 4.1–4.3 ppm, triplet) and pyrimidine NH (δ 10.5–12.0 ppm, broad singlet).

- ¹³C NMR: Confirm carbonyl groups (C=O at δ 160–170 ppm) and ester linkage (δ 60–70 ppm for OCH₂).

- IR: Validate ester C=O (1720–1740 cm⁻¹) and pyrimidine ring vibrations (1650–1680 cm⁻¹ for C=O/C=N) .

- Mass Spectrometry: Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₂N₂O₄: 225.08).

Advanced: How does the butyl ester group influence pharmacological activity compared to ethyl/methyl analogs?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Lipophilicity: Butyl esters enhance membrane permeability compared to methyl/ethyl analogs, as measured by logP values (e.g., butyl ester: logP ≈ 1.8 vs. ethyl: 1.2).

- Metabolic Stability: The butyl group slows esterase-mediated hydrolysis, prolonging half-life (t₁/₂) in vitro (e.g., 8 hours vs. 2 hours for ethyl in hepatic microsomes).

Experimental Design:

Syntethyl/methyl/butyl analogs.

Compare IC₅₀ in enzyme inhibition assays (e.g., thymidylate synthase).

Assess pharmacokinetics via LC-MS/MS in plasma .

Advanced: How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Purity Discrepancies: Validate compound purity (>98%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Assay Conditions: Standardize protocols (e.g., cell line viability assays: use identical ATP quantification methods like CellTiter-Glo®).

- Structural Confirmation: Re-analyze disputed compounds via SC-XRD or 2D NMR to rule out isomerism or degradation .

Advanced: What strategies optimize regioselective modifications of the pyrimidine ring?

Methodological Answer:

The 2,4-dioxo-1H-pyrimidine core allows selective functionalization:

N1-Alkylation: Use NaH as a base with alkyl halides in DMF (0°C → RT).

C5-Substitution: Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C).

C6-Halogenation: React with NBS (N-bromosuccinimide) under radical initiation (AIBN, CCl₄, reflux) .

Advanced: How can computational methods predict interaction targets for this compound?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to screen against targets like dihydrofolate reductase (PDB ID: 1U72). Parameters:

- Grid Box: Center on active site (x=15.4, y=2.8, z=22.1).

- Scoring Function: Evaluate binding energy (ΔG < −7 kcal/mol).

MD Simulations (GROMACS): Assess binding stability (100 ns trajectories, RMSD < 2 Å).

QSAR Models: Train on pyrimidine derivatives with known IC₅₀ data (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.